molecular formula C13H17NO4 B1362057 (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 68345-67-5

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No. B1362057
CAS RN: 68345-67-5
M. Wt: 251.28 g/mol
InChI Key: UEXHGUMUCVTSNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular formula of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is C13H17NO4 . Its molecular weight is 251.282 g/mol .

Scientific Research Applications

  • Organic Chemistry and Medicinal Chemistry

    • This compound is used in the synthesis of various biologically active derivatives . It’s synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
    • The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
    • This compound is considered a ‘privileged scaffold’ in drug development, with potential applications ranging from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
    • A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
  • Pharmaceutical Research

    • This compound is used as a reactant in organic reactions and synthesis .
    • It’s also used in the development of a novel “funny” If current channel (If channel) inhibitor, YM758, which is being developed as a treatment for stable angina and atrial fibrillation .
  • Synthesis of Natural Products

    • This compound is used as a building block for the synthesis of natural products . It’s used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
  • Treatment of Parkinson’s Disease

    • The compound is used in the synthesis of 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid . This compound, isolated from Mucuna pruriens and traditionally used for the treatment of Parkinson’s disease, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
  • Organic Reactions and Synthesis

    • “(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a useful reactant in organic reactions and synthesis .
  • Development of Novel If Current Channel Inhibitor

    • The compound is used in the development of a novel “funny” If current channel (If channel) inhibitor, YM758 . This inhibitor is being developed as a treatment for stable angina and atrial fibrillation .
  • Synthesis of Heliamine

    • This compound is used in the synthesis of a simple isoquinoline alkaloid, heliamine . Heliamine has been isolated from Pachycereus pectenaboriginum .
  • Development of Novel Biologically Active Derivatives

    • The compound is used in the synthesis of novel biologically active derivatives . These derivatives are designed and synthesized for drug development, with potential applications ranging from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .
  • Synthesis of Optically Active Substituted Compounds

    • The compound is used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
  • Synthesis of Peripheral Catechol-O-Methyltransferase Inhibitor

    • The compound is used in the synthesis of 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid . This compound, isolated from Mucuna pruriens and traditionally used for the treatment of Parkinson’s disease, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
  • Synthesis of Novel 6,7-Dimethoxy-2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-yl Derivatives

    • The compound is used in the synthesis of novel 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl derivatives . These derivatives are synthesized under solvent-free, microwave conditions in the presence of potassium carbonate as base .
  • Organic Reactions and Synthesis

    • “(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a useful reactant in organic reactions and synthesis .

properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXHGUMUCVTSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369359
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

CAS RN

68345-67-5
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Zhou, J Wang, D Lin, F Zhao… - The Journal of Organic …, 2013 - ACS Publications
The asymmetric synthesis of 2-substituted-tetrahydroisoquinolin-1-yl glycines was achieved by an oxidative cross-dehydrogenative coupling (CDC) reaction. This method for activation …
Number of citations: 28 pubs.acs.org
HR Bjørsvik, L Liguori - Organic process research & development, 2002 - ACS Publications
This is a general overview of some first-, second- and third-generation fine chemicals with origins from the lignin oxidation process. The synthetic organic processes of these substances …
Number of citations: 110 pubs.acs.org

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